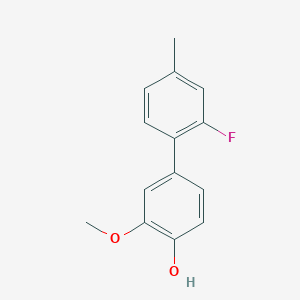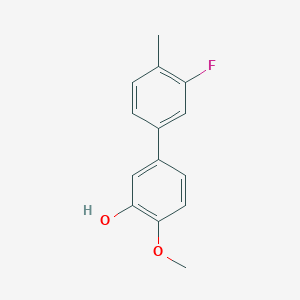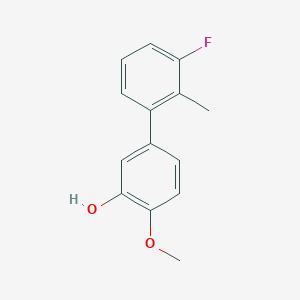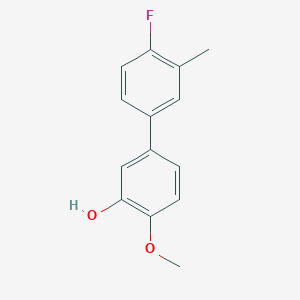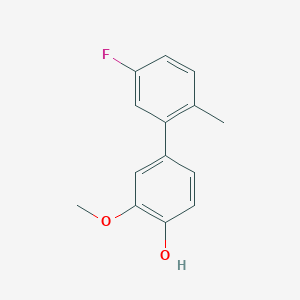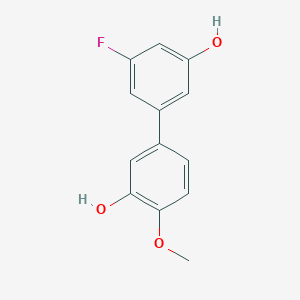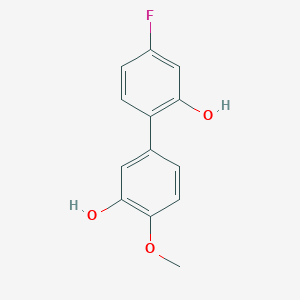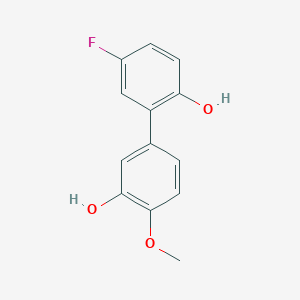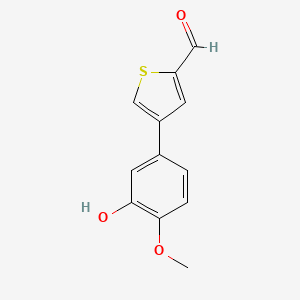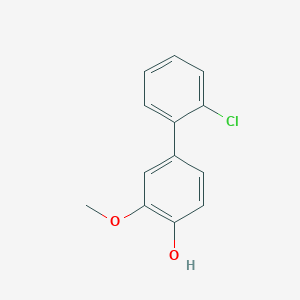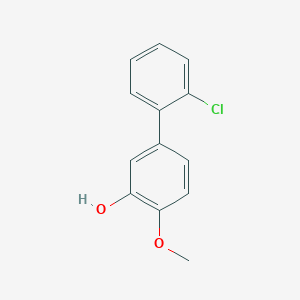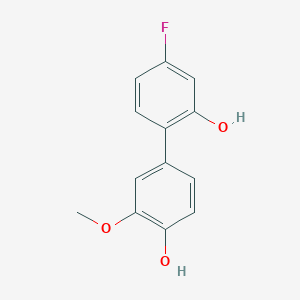
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% (5F2MP) is a synthetic organic compound that has been widely studied for its potential applications in various fields, including scientific research, drug synthesis, and biochemistry. 5F2MP is a phenol derivative with a molecular formula of C9H9O2S and a molecular weight of 189.24 g/mol. It is a colorless, crystalline solid with a melting point of 88-90°C and a boiling point of 179-181°C. 5F2MP has a number of unique properties, such as a high solubility in both organic and aqueous solvents, and a low toxicity profile.
Mécanisme D'action
The exact mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the phenol group of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is involved in the formation of hydrogen bonds with other molecules, which helps to stabilize the molecule and increase its solubility in both organic and aqueous solvents. In addition, the thiophene group of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is believed to be involved in the formation of hydrogen bonds and van der Waals interactions with other molecules, which helps to increase its solubility in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been demonstrated to have a low toxicity profile, making it a safe compound for use in scientific research. In addition, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been shown to have a number of beneficial effects, including the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, and the inhibition of the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is highly soluble in both organic and aqueous solvents. In addition, it is a relatively stable compound, and it has a low toxicity profile. The main limitation of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects on biological systems.
Orientations Futures
There are a number of potential future directions for the study of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%. These include further research into the exact mechanism of action of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95%, as well as studies into its potential applications in drug synthesis and biochemistry. In addition, further research into the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% could lead to the development of new drugs and therapies. Finally, further research into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% could help to ensure its safe use in scientific research and drug synthesis.
Méthodes De Synthèse
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Ullmann reaction. In the Williamson ether synthesis, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting 5-formylthiophene and 2-methoxyphenol in the presence of a base. In the Wittig reaction, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting a phosphonium salt with 2-methoxyphenol in the presence of a base. In the Ullmann reaction, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% is synthesized by reacting a copper salt with 5-formylthiophene and 2-methoxyphenol in the presence of a base.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been widely studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used as a reagent for the synthesis of a variety of molecules, including peptides, nucleotides, and carbohydrates. In addition, 5-(5-Formylthiophen-2-yl)-2-methoxyphenol, 95% has been used as a catalyst for organic reactions, such as the Diels-Alder reaction and the Wittig reaction.
Propriétés
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-4-2-8(6-10(11)14)12-5-3-9(7-13)16-12/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHULBYQJZLNUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685511 | |
| Record name | 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261919-66-7 | |
| Record name | 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



